molecular formula C28H39NO B1245643 Thiersindole A

Thiersindole A

Cat. No.: B1245643
M. Wt: 405.6 g/mol
InChI Key: LAHNOUCHTJTZRF-HCCSKZQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiersindole A is a natural product found in Penicillium thiersii with data available.

Scientific Research Applications

Discovery and Structure

Thiersindole A, a unique indole diterpenoid, was first identified in a new Penicillium species (P. thiersii). It is biogenetically related to the aflavinines and features an unprecedented [6,6,5] tricyclic diterpenoid skeleton (Chen Li, J. Gloer, D. Wicklow, 2003).

Synthesis and Antitumor Activity

A synthesis of (+)-Thiersindole C, related to this compound, was achieved from ENT-halimic acid. This synthesis confirmed the absolute configuration of the natural product and demonstrated its antitumor activity against various human tumor cell lines (I. Marcos, M. A. Escola, R. F. Moro, et al., 2007).

Nanocarrier Applications

This compound derivatives, such as oxindole derivatives, are explored for their potential as nanocarriers in drug delivery. The use of cube rhombellanes, a type of nanocarrier, significantly increases the affinity of these compounds towards targeted therapy (Przemysław Czeleń, Beata Szefler, 2019).

Catalytic Enantioselective Synthesis

This compound-related compounds, like 3,3-disubstituted oxindoles, are significant in catalytic enantioselective synthesis. This synthesis process is crucial in drug discovery, providing chiral compounds derived from privileged scaffolds with high structural diversity (Zhong‐Yan Cao, F. Zhou, Jian Zhou, 2018).

Properties

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(3aS,4S,6aS,7R,8S,10aR)-7-(1H-indol-3-ylmethyl)-3a,7,8-trimethyl-1-propan-2-yl-3,4,5,6,6a,8,9,10-octahydrocyclopenta[j]naphthalen-4-ol

InChI

InChI=1S/C28H39NO/c1-18(2)22-13-14-27(5)25(30)11-10-24-26(4,19(3)12-15-28(22,24)27)16-20-17-29-23-9-7-6-8-21(20)23/h6-9,13,17-19,24-25,29-30H,10-12,14-16H2,1-5H3/t19-,24-,25-,26+,27+,28-/m0/s1

InChI Key

LAHNOUCHTJTZRF-HCCSKZQKSA-N

Isomeric SMILES

C[C@H]1CC[C@]23[C@H]([C@]1(C)CC4=CNC5=CC=CC=C54)CC[C@@H]([C@]2(CC=C3C(C)C)C)O

Canonical SMILES

CC1CCC23C(C1(C)CC4=CNC5=CC=CC=C54)CCC(C2(CC=C3C(C)C)C)O

synonyms

thiersindole A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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